molecular formula C10H18O B1672291 (-)-Isopulegol CAS No. 89-79-2

(-)-Isopulegol

Cat. No.: B1672291
CAS No.: 89-79-2
M. Wt: 154.25 g/mol
InChI Key: ZYTMANIQRDEHIO-UTLUCORTSA-N
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Description

Neoisopulegol is a natural product found in Xenophyllum poposum and Corymbia citriodora with data available.

Scientific Research Applications

Antiedematogenic and Anti-Inflammatory Activity

  • Antiedematogenic and Anti-Inflammatory Properties : Ramos et al. (2020) explored the antiedematogenic and anti-inflammatory activities of isopulegol in rodent models. The study found that isopulegol reduced acute inflammatory activity, significantly inhibited edematogenic activity, and reduced chronic inflammatory processes. This suggests its potential for pharmacological applications in inflammation treatment (Ramos et al., 2020).

Cyclodextrin Complexes for Increased Solubility and Bioavailability

  • Improved Solubility and Bioavailability : Menezes et al. (2016) conducted a study on the formation of isopulegol and cyclodextrin complexes. Their research showed that complexes formed through certain methods indicated a trend towards new solid phases, suggesting enhanced solubility and bioavailability of isopulegol (Menezes et al., 2016).

Applications in Transdermal Drug Delivery

  • Enhancement of Drug Permeation : Chen et al. (2015) investigated the use of isopulegol decanoate as a permeation enhancer in transdermal drug delivery systems. The study found that isopulegol decanoate effectively increased the in-vitro and in-vivo percutaneous permeation of drugs, indicating its utility in transdermal patches (Chen et al., 2015).

Antinociceptive and Analgesic Properties

  • Analgesic and Antinociceptive Effects : Próspero et al. (2018) revealed that isopulegol exhibited significant antinociceptive effects in various animal models. The study suggested that these effects might involve muscarinic receptors, the opioid system, and the L-arginine/nitric oxide/cGMP pathway (Próspero et al., 2018).

Synthesis and Application in Pharmaceutical Industry

  • Synthesis for Bioactive Agents : Le & Szakonyi (2021) highlighted the role of isopulegol as a starting material in the total synthesis of bioactive agents. Its versatility and abundance make it avaluable resource in the synthesis of various terpenoids used in the pharmaceutical industry (Le & Szakonyi, 2021).

Modulation of Glucose Metabolism

  • Antidiabetic Effect : Kalaivani and Sankaranarayanan (2019) studied the antidiabetic effects of isopulegol in rats. The results showed that isopulegol improved insulin secretion and glucose tolerance, indicating its potential as an antidiabetic agent (Kalaivani & Sankaranarayanan, 2019).

Dental Applications

  • Potential in Dentistry : Sousa et al. (2020) conducted an in silico study to explore the therapeutic activities of isopulegol relevant to dentistry. The compound showed potential as a mucomembranous, anti-inflammatory, antiparasitic, and antifungal agent, suggesting its application in dental care (Sousa et al., 2020).

Industrial Applications

  • Usage in Fine Chemicals Synthesis : Utami et al. (2020) investigated the conversion of citronellal to isopulegol using various catalysts. The study highlighted isopulegol's role as an intermediate in synthesizing fine chemicals, underscoring its industrial significance (Utami et al., 2020).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (-)-Isopulegol can be achieved through a multistep synthesis starting from commercially available starting materials.", "Starting Materials": [ "Limonene", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Chloroacetic acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Limonene is reacted with sodium borohydride in methanol to yield (-)-menthol.", "(-)-Menthol is then reacted with chloroacetic acid in the presence of sodium hydroxide to form (-)-menthyl chloroacetate.", "The (-)-menthyl chloroacetate is then hydrolyzed with aqueous hydrochloric acid to form (-)-menthol.", "The (-)-menthol is then oxidized with sodium hypochlorite in the presence of sodium bicarbonate to form (-)-isopulegol.", "The (-)-isopulegol is isolated and purified by extraction with water and drying over sodium chloride." ] }

CAS No.

89-79-2

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1S,2S,5R)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10+/m1/s1

InChI Key

ZYTMANIQRDEHIO-UTLUCORTSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@H](C1)O)C(=C)C

SMILES

CC1CCC(C(C1)O)C(=C)C

Canonical SMILES

CC1CCC(C(C1)O)C(=C)C

Appearance

Solid powder

boiling_point

216.00 to 218.00 °C. @ 760.00 mm Hg

density

0.904-0.913

melting_point

78 °C

50373-36-9
59905-53-2
89-79-2

physical_description

Liquid
Colourless liquid, minty-herbaceous, bitter-sweet, harsh, camphoraceous odou

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

slightly soluble in water;  soluble in oils
miscible (in ethanol)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Isopulegol;  AI3-02176;  AI3 02176;  AI302176

Origin of Product

United States

Synthesis routes and methods

Procedure details

In Example 15, isopulegol was synthesized in the same manner as in Example 1, except for replacing d-citronellal with 5.00 g of dl-citronellal. As a result, dl-isopulegol was obtained in a yield of 95.1%, and the ratio of dl-isopulegol to other isomers was 99.4/0.6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
d-citronellal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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